3-Cyclohexyloxolane-2,5-dione
Overview
Description
3-Cyclohexyloxolane-2,5-dione is an organic compound with a unique structure that includes a cyclohexyl group attached to an oxolane-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyloxolane-2,5-dione typically involves the cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclohexene derivative reacts with maleic anhydride under controlled conditions to form the desired product . The reaction is usually carried out in an inert solvent like toluene at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxolane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Cyclohexyloxolane-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyloxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: Similar structure but lacks the oxolane ring.
Cyclohexene oxide: Contains a cyclohexyl group but with an epoxide ring instead of oxolane-2,5-dione.
Cyclohexanone: A simpler ketone derivative of cyclohexane.
Biological Activity
3-Cyclohexyloxolane-2,5-dione, also known as a derivative of dioxane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of cyclic diones that have been studied for various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclohexyl group attached to a dioxane ring. The presence of the dione functional group is crucial for its biological activity, as it can participate in various chemical reactions and interactions with biological macromolecules.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Cytotoxicity : Studies have shown that derivatives of cyclohexadiene diones can induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated time-dependent pro-apoptotic activity mediated by caspase activation and cleavage of poly-(ADP-ribose)-polymerase (PARP) in human melanoma cell lines .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that certain dione derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study focusing on cyclohexadiene derivatives found that this compound exhibited significant cytotoxicity against various human tumor cell lines. The investigation highlighted the compound's ability to enhance the efficacy of established chemotherapeutics like doxorubicin through synergistic effects . This was attributed to its capacity to modulate drug efflux mechanisms involving P-glycoprotein (P-gp), which is often implicated in multidrug resistance .
Case Study: Anti-inflammatory Potential
In another study assessing the anti-inflammatory properties of related compounds, it was observed that certain derivatives effectively reduced cytokine levels in PBMC cultures stimulated by lipopolysaccharides . This positions this compound as a candidate for further research in inflammatory disease treatment.
Properties
IUPAC Name |
3-cyclohexyloxolane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZPOCMZIYNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505876 | |
Record name | 3-Cyclohexyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-96-9 | |
Record name | 3-Cyclohexyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.